molecular formula C11H16N2O B1453959 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine CAS No. 1132830-63-7

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine

Cat. No. B1453959
M. Wt: 192.26 g/mol
InChI Key: GGEVROHSGUCPLG-UHFFFAOYSA-N
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Description

“3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 .


Molecular Structure Analysis

The molecular structure of “3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine” consists of a bicyclo[2.2.1]heptane ring attached to a 1,2-oxazol-5-amine group .

Scientific Research Applications

Synthesis and Chemical Properties

A series of 1,3-disubstituted ureas containing a bicyclic lipophilic group, similar to the core structure of "3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine," were synthesized. These compounds showed potent inhibition of RNA virus replication and soluble epoxide hydrolase, indicating the utility of such bicyclic structures in developing antiviral agents and enzyme inhibitors (Pitushkin et al., 2020).

Applications in Medicinal Chemistry

The synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol and related compounds demonstrates the relevance of bicyclic structures in the design of nucleoside analogues. These analogues have shown potential in anticancer activity, highlighting the compound's utility in developing therapeutic agents (Hřebabecký et al., 2006).

Enantioselective Synthesis

Camphor-derived amino alcohols, structurally related to the bicyclic framework of "3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine," were used as ligands for the catalytic enantioselective addition of diethylzinc to benzaldehydes. This application underscores the importance of bicyclic structures in asymmetric synthesis, providing a pathway to enantiomerically enriched products (Nevalainen et al., 2001).

properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylmethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-6-10(13-14-11)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEVROHSGUCPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 2
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 3
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 4
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 5
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 6
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine

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